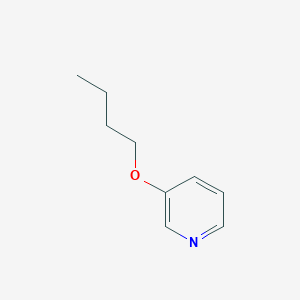
3-Butoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Butoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with sodium butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with a butoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 3-Butoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Sodium butoxide and other strong bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-Butoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of 3-butoxypyridine involves its interaction with specific molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
相似化合物的比较
3-Methylpyridine: Similar in structure but with a methyl group instead of a butoxy group.
3-Ethoxypyridine: Contains an ethoxy group at the third position.
3-Propoxypyridine: Features a propoxy group at the third position.
Uniqueness: 3-Butoxypyridine is unique due to its longer alkyl chain, which can influence its chemical reactivity and biological activity. The butoxy group provides increased lipophilicity compared to shorter alkyl chains, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-butoxypyridine |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
SEFRRCOWPOLZOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















